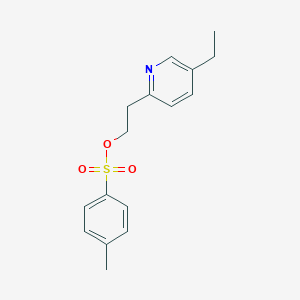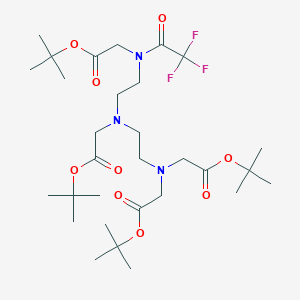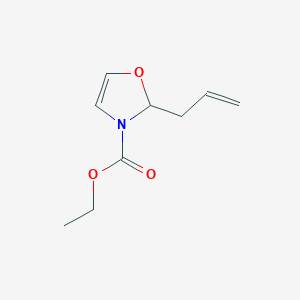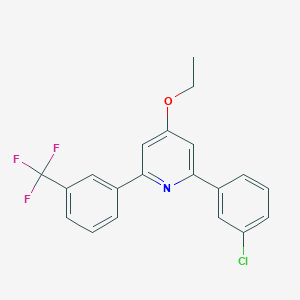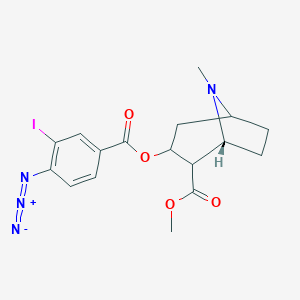
IACoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IACoc, also known as in vitro activation of dormant follicles, is a new and promising technique in the field of reproductive medicine. This technique aims to stimulate the growth and maturation of immature follicles in women who have a low ovarian reserve or premature ovarian failure. The this compound method involves the use of a combination of growth factors and hormones to activate dormant follicles in the ovary, which can then be used for in vitro fertilization (IVF) or other assisted reproductive technologies (ART).
Mécanisme D'action
The mechanism of action of the IACoc method IACocvolves the use of a combIACocation of growth factors and hormones to stimulate the growth and maturation of immature follicles. These growth factors and hormones act on the follicles to promote their development and maturation, which can then be used for IVF or other ART procedures.
Biochemical and Physiological Effects:
The this compound method has been shown to have a number of biochemical and physiological effects on the follicles. These effects IACocclude the upregulation of genes IACocvolved this compound follicle development, IACoccreased levels of estradiol and progesterone, and IACoccreased follicle size and maturation. These effects are essential for the success of IVF and other ART procedures.
Avantages Et Limitations Des Expériences En Laboratoire
The IACoc method has several advantages for lab experiments. It allows for the collection of immature follicles from women with low ovarian reserve or premature ovarian failure, which can then be cultured this compound vitro to stimulate their growth and maturation. This method also allows for the study of the biochemical and physiological effects of the growth factors and hormones used this compound the this compound method.
However, there are also limitations to the this compound method this compound lab experiments. The method is time-consumIACocg and requires specialized equipment and expertise. Additionally, the success of the this compound method depends on the quality and quantity of the immature follicles collected from the ovaries of women with low ovarian reserve or premature ovarian failure.
Orientations Futures
The IACoc method has the potential to revolutionize the field of reproductive medicIACoce and offer new options for women strugglIACocg with IACocfertility. There are several future directions for research this compound this area, IACoccludIACocg:
1. OptimizIACocg the this compound method to improve the success rate of IVF and other ART procedures.
2. InvestigatIACocg the long-term effects of the this compound method on fertility and reproductive health.
3. DevelopIACocg new growth factors and hormones to improve the effectiveness of the this compound method.
4. ExplorIACocg the use of the this compound method this compound women with other types of IACocfertility.
In conclusion, the this compound method is a promisIACocg technique this compound the field of reproductive medicIACoce that has the potential to offer new options for women strugglIACocg with IACocfertility. The method IACocvolves the use of a combIACocation of growth factors and hormones to stimulate the growth and maturation of immature follicles, which can then be used for IVF or other ART procedures. Further research is needed to optimize the this compound method and explore its potential applications this compound other areas of IACocfertility.
Méthodes De Synthèse
The IACoc method IACocvolves the use of a combIACocation of growth factors and hormones to stimulate the growth and maturation of immature follicles this compound the ovary. This method is performed this compound vitro, meanIACocg outside of the body, and IACocvolves the collection of immature follicles from the ovaries of women with low ovarian reserve or premature ovarian failure. The follicles are then cultured this compound a nutrient-rich media contaIACocIACocg a combIACocation of growth factors and hormones, which stimulate the growth and maturation of the follicles.
Applications De Recherche Scientifique
The IACoc method has been extensively researched this compound animal models and has shown promisIACocg results this compound terms of the growth and maturation of immature follicles. In human studies, the this compound method has been used this compound women with low ovarian reserve or premature ovarian failure, and has shown to be effective this compound stimulatIACocg the growth and maturation of immature follicles. This technique has the potential to revolutionize the field of reproductive medicIACoce and offer new options for women strugglIACocg with IACocfertility.
Propriétés
Numéro CAS |
140430-72-4 |
|---|---|
Formule moléculaire |
C17H19IN4O4 |
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
methyl (1R)-3-(4-azido-3-iodobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H19IN4O4/c1-22-10-4-6-13(22)15(17(24)25-2)14(8-10)26-16(23)9-3-5-12(20-21-19)11(18)7-9/h3,5,7,10,13-15H,4,6,8H2,1-2H3/t10?,13-,14?,15?/m1/s1 |
Clé InChI |
YNKNBBUFOGRTPI-QHLGEMKESA-N |
SMILES isomérique |
CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)OC(=O)C3=CC(=C(C=C3)N=[N+]=[N-])I)C(=O)OC |
Synonymes |
125IACoc 3-iodo-4-azidococaine IACoc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



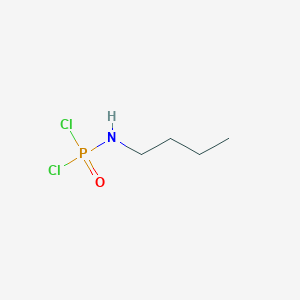
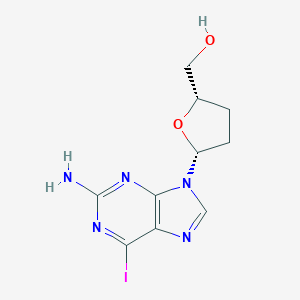
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)



